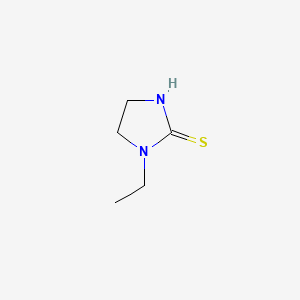
2-isocyanato-4'-(trifluoromethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isocyanato-4’-(trifluoromethyl)-1,1’-biphenyl is an organic compound characterized by the presence of an isocyanate group and a trifluoromethyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isocyanato-4’-(trifluoromethyl)-1,1’-biphenyl typically involves the reaction of 4’-(trifluoromethyl)-1,1’-biphenyl with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-isocyanato-4’-(trifluoromethyl)-1,1’-biphenyl may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-isocyanato-4’-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: The isocyanate group can react with itself or other isocyanates to form polyureas or polyurethanes.
Common Reagents and Conditions
Common reagents used in reactions with 2-isocyanato-4’-(trifluoromethyl)-1,1’-biphenyl include amines, alcohols, and water. Reaction conditions typically involve moderate temperatures and the use of solvents to dissolve the reactants and control the reaction rate.
Major Products Formed
The major products formed from reactions with 2-isocyanato-4’-(trifluoromethyl)-1,1’-biphenyl include ureas, carbamates, and polyureas, depending on the specific reagents and conditions used.
Scientific Research Applications
2-isocyanato-4’-(trifluoromethyl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-isocyanato-4’-(trifluoromethyl)-1,1’-biphenyl involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of new chemical entities. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-2-isocyanato-4-(trifluoromethyl)benzene
- 2-chloro-1-isocyanato-3-(trifluoromethyl)benzene
- 2-chloro-5-methylphenyl isocyanate
Uniqueness
2-isocyanato-4’-(trifluoromethyl)-1,1’-biphenyl is unique due to its biphenyl structure, which provides additional rigidity and stability compared to similar compounds. The presence of the trifluoromethyl group further enhances its chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1431641-43-8 |
|---|---|
Molecular Formula |
C14H8F3NO |
Molecular Weight |
263.21 g/mol |
IUPAC Name |
1-isocyanato-2-[4-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)11-7-5-10(6-8-11)12-3-1-2-4-13(12)18-9-19/h1-8H |
InChI Key |
XWSVQACBUSGKQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)N=C=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



